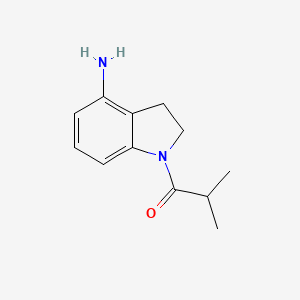
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16N2O It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-aminoindoline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(4-Aminoindolin-1-yl)ethanone: This compound has a similar structure but lacks the methyl group on the propanone moiety.
1-(4-Hydroxyindolin-1-yl)ethanone: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
1-(6-Amino-5-methoxyindolin-1-yl)ethanone: This compound has additional substituents on the indoline ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to unique biological and chemical properties.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)12(15)14-7-6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,13H2,1-2H3 |
InChI Key |
HTMGERSGFQPSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



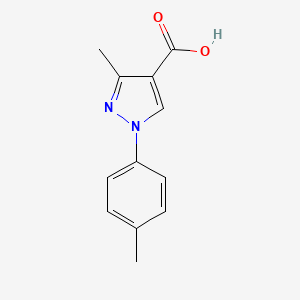

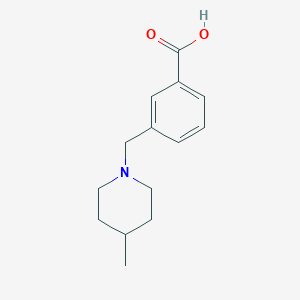


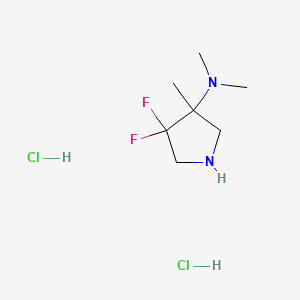
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)
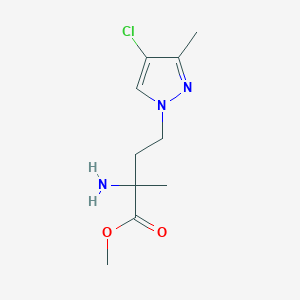
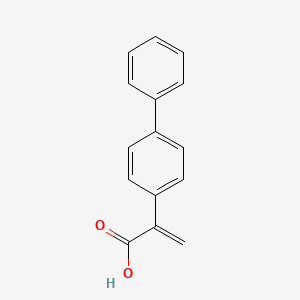

![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
